molecular formula C16H13ClN4O4 B4762281 5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N~2~-(2-METHYL-4-NITROPHENYL)-2-FURAMIDE

5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N~2~-(2-METHYL-4-NITROPHENYL)-2-FURAMIDE

Cat. No.: B4762281
M. Wt: 360.75 g/mol
InChI Key: KYMJNNDTMPCFEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N~2~-(2-METHYL-4-NITROPHENYL)-2-FURAMIDE is a complex organic compound that features a pyrazole ring, a nitrophenyl group, and a furanamide moiety

Properties

IUPAC Name

5-[(4-chloropyrazol-1-yl)methyl]-N-(2-methyl-4-nitrophenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN4O4/c1-10-6-12(21(23)24)2-4-14(10)19-16(22)15-5-3-13(25-15)9-20-8-11(17)7-18-20/h2-8H,9H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYMJNNDTMPCFEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=C(O2)CN3C=C(C=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N~2~-(2-METHYL-4-NITROPHENYL)-2-FURAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the chloromethyl group. The nitrophenyl group is then attached through a coupling reaction, and finally, the furanamide moiety is introduced.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N~2~-(2-METHYL-4-NITROPHENYL)-2-FURAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form different derivatives.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The chloromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as hydrogen gas (H~2~) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH~4~) are used.

    Substitution: Nucleophiles like amines or thiols can react with the chloromethyl group under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups at the chloromethyl position.

Scientific Research Applications

5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N~2~-(2-METHYL-4-NITROPHENYL)-2-FURAMIDE has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N~2~-(2-METHYL-4-NITROPHENYL)-2-FURAMIDE involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the pyrazole ring can interact with various enzymes or receptors. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-CHLORO-1H-PYRAZOLE: Shares the pyrazole ring structure but lacks the nitrophenyl and furanamide groups.

    2-METHYL-4-NITROPHENOL: Contains the nitrophenyl group but does not have the pyrazole or furanamide moieties.

    FURAN-2-CARBOXAMIDE: Features the furanamide group but lacks the pyrazole and nitrophenyl groups.

Uniqueness

5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N~2~-(2-METHYL-4-NITROPHENYL)-2-FURAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N~2~-(2-METHYL-4-NITROPHENYL)-2-FURAMIDE
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N~2~-(2-METHYL-4-NITROPHENYL)-2-FURAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.